molecular formula C7H13NO4 B1671649 L-Glutamic acid 5-ethyl ester CAS No. 1119-33-1

L-Glutamic acid 5-ethyl ester

Cat. No. B1671649
CAS RN: 1119-33-1
M. Wt: 175.18 g/mol
InChI Key: SYQNQPHXKWWZFS-YFKPBYRVSA-N
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Description

L-Glutamic acid 5-ethyl ester is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is heat sensitive and soluble in water .


Synthesis Analysis

The synthesis of L-Glutamic acid 5-ethyl ester involves the protection of the carboxylic acid group with tert-butyloxycarbonyl (Boc) to form N-Boc-L-glutamic acid. The carboxylic acid group of N-Boc-L-glutamic acid is then activated with N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the corresponding ester .


Molecular Structure Analysis

The molecular formula of L-Glutamic acid 5-ethyl ester is C7H13NO4 . Its molecular weight is 175.18 g/mol . The standard InChI is InChI=1S/C7H13NO4/c1-2-12-6(9)4-3-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)/t5-/m0/s1 .


Physical And Chemical Properties Analysis

L-Glutamic acid 5-ethyl ester is a white, odorless, and crystalline solid at room temperature . It is highly soluble in water but insoluble in organic solvents like ether, benzene, and chloroform . The melting point of L-Glutamic acid 5-ethyl ester is around 134-136°C .

Scientific Research Applications

Chemotaxis in Escherichia coli

L-Glutamic acid derivatives, such as the methyl ester, have been isolated from Escherichia coli proteins involved in chemotaxis, suggesting a role in bacterial movement and signaling. The specific isolation and identification of glutamic acid 5-methyl ester from these proteins highlight the potential of related esters in studying bacterial protein functions and signaling mechanisms (Kleene, Toews, & Adler, 1977).

Synthesis of Indolizidines

L-Glutamic diethyl ester hydrochloride serves as a precursor in synthesizing pyrrole derivatives, leading to the formation of indolizidines. This demonstrates the utility of L-Glutamic acid esters in organic synthesis, particularly in generating complex heterocyclic compounds with potential pharmacological activities (Jefford, Thornton, & Sienkiewicz, 1994).

Advancements in Energy Storage

In the realm of energy storage, L-Glutamic acid has been explored as an additive for the positive electrolyte of all-vanadium redox flow batteries (VRFB). Its inclusion significantly improves thermal stability and electrochemical performance, illustrating its potential in enhancing the efficiency and durability of energy storage systems (Liang et al., 2013).

Neurobiology and Glutamate Transporters

The role of L-Glutamic acid as a major excitatory neurotransmitter in the mammalian central nervous system is well documented. High affinity glutamate transporters regulate glutamatergic transmission, and their expression and activity are subject to various factors, indicating the importance of L-Glutamic acid derivatives in understanding neurotransmission and its disorders (Gegelashvili & Schousboe, 1997).

Polymer Science

In polymer science, L-Glutamic acid derivatives have been utilized in synthesizing chiral analogs of nylons, demonstrating their utility in creating novel polymeric materials with specific structural and physical properties. This application is particularly relevant in the development of new materials with tailored functionalities for various industrial and biomedical applications (Orgueira & Varela, 1997).

Safety And Hazards

L-Glutamic acid 5-ethyl ester is heat sensitive and should be stored in a well-ventilated place with the container tightly closed . It may form combustible dust concentrations in air . Contact with skin, eyes, or clothing should be avoided, and inhalation or ingestion should be prevented .

properties

IUPAC Name

(2S)-2-amino-5-ethoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-2-12-6(9)4-3-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQUEQJCYRFIQS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25189-52-0
Record name Poly(γ-ethyl L-glutamate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25189-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID901018766
Record name Ethyl glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Glutamic acid 5-ethyl ester

CAS RN

1119-33-1
Record name Ethyl L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl glutamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018766
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Record name Ethyl hydrogen L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.977
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Record name ETHYL GLUTAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
D Häring, P Schreier, M Herderich - Journal of agricultural and …, 1997 - ACS Publications
… Starting from l-glutamic acid 5-ethyl ester (2) enzymatic oxidative deamination followed by subsequent decarboxylation of the corresponding 2-oxoglutaric acid 5-ethyl ester (3) led to …
Number of citations: 11 pubs.acs.org
D Häring, B Boss, M Herderich, P Schreier - 1998 - ACS Publications
… Starting from L-glutamic acid 5-ethyl ester 2 enzymatic oxidative deamination followed by subsequent decarboxylation of the corresponding 2-oxoglutaric acid 5-ethyl ester 3 led to ethyl …
Number of citations: 1 pubs.acs.org
VV andP Bharathajothi - florajournal.com
… The prevailing compounds are 2,5-Furandione, dihydro-3methylene, Phthalic anhydride and L-Glutamic acid 5-ethyl ester. These findings support the traditional use of Kalarchi …
Number of citations: 0 www.florajournal.com
J Dudel - Pflügers Archiv, 1977 - Springer
… were used: Sodium L-glutamate (monohydrate) (Merck), L-glutamic acid-7-methyl ester (Sigma), L-glutamic acid dimethyl ester hydrochloride (Merck), L-glutamic acid-5-ethyl ester (…
Number of citations: 45 link.springer.com
Y Maryati, A Susilowati, H Melanie… - IOP Conference Series …, 2019 - iopscience.iop.org
Folic acid (folate) is a water-soluble B vitamin needed by human body for enhancing metabolism and developing body cells. Soybean contains relatively high folate, but it needs …
Number of citations: 5 iopscience.iop.org
P Velayutham, C Karthi - International Journal of Pharmacy and …, 2015 - researchgate.net
Objectives: Investigation of the bioactive compounds from the methanol leaf extracts of in vivo, in vitro and fungal elicited in vitro plants of Hybanthus enneaspermus through GC-MS …
Number of citations: 20 www.researchgate.net
S KAHANE, E METZER… - European Journal of …, 1976 - Wiley Online Library
… L-Glutamic acid 5-methyl ester, L-glutamic acid 5-ethyl ester and D-aspartic acid were products of the California Corporation for Biochemical Research, Los Angeles. 2-Oxoglutaric acid …
Number of citations: 4 febs.onlinelibrary.wiley.com
Y Maryati, A Susilowati - MATEC Web of Conferences, 2018 - matec-conferences.org
Broccoli (Brassica oleracea Italica) was fermented by cultures of lactic acid bacteria (LAB) as a potential source of natural folic acid. This study aimed to evalte characteristic changes …
Number of citations: 2 www.matec-conferences.org
LF García-Alles, V Gotor - Tetrahedron, 1995 - Elsevier
… The L-Glutamic acid 5-ethyl ester becomes hydrolysed under the former conditions. Thus, its sodium salt was obtained by treating the amino acid with equivalent amounts of NaOH in …
Number of citations: 29 www.sciencedirect.com
Z Wang, M Zhang, J Wang, H Ji - Journal of medicinal chemistry, 2019 - ACS Publications
… The amide bond coupling reactions between N-Cbz-l-glutamic acid 5-tert-butyl ester or N-Cbz-l-glutamic acid 5-ethyl ester and various amines produced intermediate 62g or 90, which …
Number of citations: 22 pubs.acs.org

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